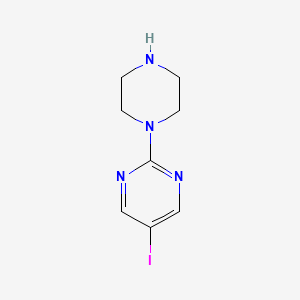

5-ヨード-2-(ピペラジン-1-イル)ピリミジン

概要

説明

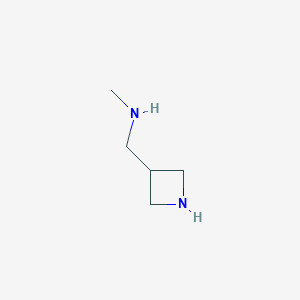

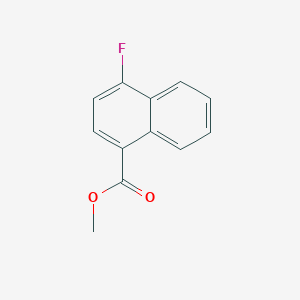

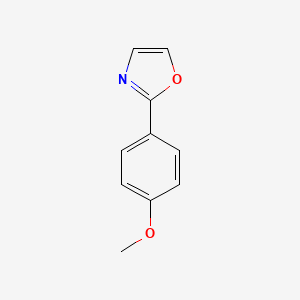

5-Iodo-2-(piperazin-1-YL)pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a unique structure with an iodine atom and piperazine group attached to it.

作用機序

The mechanism of action of 5-Iodo-2-(piperazin-1-YL)pyrimidine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body, which are responsible for the growth and proliferation of cancer cells.

Biochemical and Physiological Effects:

Studies have shown that 5-Iodo-2-(piperazin-1-YL)pyrimidine has both biochemical and physiological effects in the body. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis or programmed cell death. Additionally, it has also been shown to reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins.

実験室実験の利点と制限

One of the main advantages of using 5-Iodo-2-(piperazin-1-YL)pyrimidine in lab experiments is its high yield of synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.

将来の方向性

There are several future directions for the research and development of 5-Iodo-2-(piperazin-1-YL)pyrimidine. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as drug discovery and development. Finally, more research is needed to determine the potential toxicity and safety of this compound for human use.

Conclusion:

In conclusion, 5-Iodo-2-(piperazin-1-YL)pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-cancer and anti-inflammatory properties and has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in the body. The synthesis of this compound is relatively simple and has a high yield, making it an attractive option for lab experiments. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.

科学的研究の応用

神経保護および抗神経炎症剤

研究によると、5-ヨード-2-(ピペラジン-1-イル)ピリミジンを含む可能性のあるトリアゾール-ピリミジンハイブリッドは、有望な神経保護および抗炎症特性を示すことが示されています . これらの化合物は、LPSで刺激されたヒトミクログリア細胞における一酸化窒素(NO)および腫瘍壊死因子-α(TNF-α)の産生を阻害することにより、有意な抗神経炎症特性を示しました . また、ヒト神経細胞における小胞体(ER)シャペロンBIPおよびアポトーシスマーカーの切断型カスパーゼ-3の発現を減少させることにより、有望な神経保護活性を示しました .

PI3K / mTOR阻害剤

5-ヨード-2-(ピペラジン-1-イル)ピリミジンの合成経路は、チオピラノ[4,3-d]ピリミジン核を有するPI3K / mTOR阻害剤を合成するために使用できます . PI3K / mTOR阻害剤は、がん細胞の特定のタンパク質を阻害して、がん細胞の増殖と分裂を防ぐ薬物の一種です。

3. ペプチド上のカルボキシル基の誘導体化試薬 関連化合物である1-(2-ピリミジル)ピペラジンは、ペプチド上のカルボキシル基の誘導体化試薬として使用されてきました . このプロセスは、ホスホペプチドの分光光度分析中に重要です .

5-HT7受容体リガンド

5-ヨード-2-(ピペラジン-1-イル)ピリミジンを含む置換ピリミジンは、新しい5-HT7受容体リガンドのライブラリーの合成に使用されてきました . これらのリガンドは、さまざまな神経学的および精神医学的障害における5-HT7受容体の役割を研究する上で重要です .

ブスピロンの代謝物

関連化合物である1-(2-ピリミジル)ピペラジンは、ブスピロンの代謝物です . ブスピロンは、不安症のある人々の脳内のバランスが崩れている可能性のある化学物質に影響を与える抗不安薬です .

有機化合物研究

5-ヨード-2-(ピペラジン-1-イル)ピリミジンは、有機複素環式化合物に分類されます . これは、新しい材料や医薬品の開発に貢献する有機化合物に関連する研究に使用できます .

特性

IUPAC Name |

5-iodo-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITGPXZBELUIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577561 | |

| Record name | 5-Iodo-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95847-41-9 | |

| Record name | 5-Iodo-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)

![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)